Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, also known as benzyl nicotinate, is a chemical compound with the molecular formula C16H15NO3. This compound is widely used in scientific research due to its unique properties and potential applications in various fields, including medicine, biochemistry, and pharmacology.
Scientific Research Applications
Selective O-Benzylation in Organic Synthesis
- The selective O-benzylation of 2-oxo-1,2-dihydropyridines, such as Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, is crucial in organic synthesis for producing natural products and biologically active molecules. A novel ternary system involving ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) has been reported as highly effective for this purpose (Zhou et al., 2018).
Construction of Trisubstituted Piperidines
- Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate has been used as a scaffold for the construction of trisubstituted piperidines, which are significant in the development of new pharmaceuticals (Moretto & Liebeskind, 2000).
Antimicrobial Agents
- Novel compounds synthesized from derivatives of Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate have shown potential as antimicrobial agents, effective against various bacterial and fungal strains (Desai et al., 2017).
Potential in Anticancer Research
- Compounds synthesized from this chemical have been explored as potential anticancer agents, highlighting its significance in drug discovery for cancer treatment (Redda et al., 2013).
Antihypertensive Activity
- Some derivatives of Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate have been tested for their antihypertensive activity, showing new insights into structure-activity relationships (Rana et al., 2004).
properties
IUPAC Name |
benzyl 6-oxo-2,3-dihydropyridine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVGTWMULFNPCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C=C1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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